(1Z)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
This compound, a pyrrolo-quinolinone derivative fused with a thioxoimidazolidinone moiety, is synthesized via a multi-step protocol involving cyclization and substitution reactions. Key characteristics include:
- Molecular formula: C₂₃H₂₃N₃O₂S (calculated via HRMS-ESI) .
- Physical properties: Melting point of 357–359°C, yield of 71%, and confirmation by ¹H/¹³C NMR .
- Biological relevance: Demonstrated inhibitory activity against Factor Xa and Factor XIa, critical enzymes in coagulation pathways .
The structural uniqueness lies in its tetramethyl-substituted pyrrolo-quinolinone core and the Z-configuration of the thioxoimidazolidinone substituent, which enhances steric and electronic interactions with biological targets .
Properties
IUPAC Name |
5-(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)-2-sulfanylideneimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-8-5-10-9(2)7-18(3,4)21-14(10)11(6-8)12(16(21)23)13-15(22)20-17(24)19-13/h5-6,9,23H,7H2,1-4H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFIEZDGRBRTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C(C=C(C=C13)C)C(=C2O)C4=NC(=S)NC4=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves the reaction of N-glycosylated isatines with imidazolones and thiazolones. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product . The reaction of S-glycosylated thiazolones with isatines also yields similar compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Step 1: Halogenation of Pyrroloquinolinediones
-
Bromination or iodination of pyrroloquinolinediones (e.g., 6-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione) using N-bromosuccinimide or iodination methods .
-
Substituents in positions 4, 6, and 8 (e.g., methyl groups, phenyl rings) are introduced to modify reactivity and biological activity .
Step 2: Condensation with Rhodanine Analogs
-
Reaction with 2-thioxoimidazolidin-4-one (a rhodanine analog) under acidic conditions (e.g., acetic acid, sodium acetate) to form hybrid molecules .
-
Example: Condensation of 6-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with 2-thioxoimidazolidin-4-one .
Step 3: Alkylation of the Rhodanine Moiety
Synthesis Pathway Table
Key Reaction Mechanisms
The compound’s reactivity is influenced by its conjugated heterocyclic system and reactive functional groups (e.g., thioxo, oxo).
Condensation Reactions
-
The pyrroloquinoline core reacts with rhodanine analogs via nucleophilic attack, forming a ylidene bridge .
-
Example: Reaction of pyrroloquinolinediones with 2-thioxoimidazolidin-4-one under acidic conditions facilitates the formation of the hybrid structure .
Alkylation
-
The free NH group in the rhodanine moiety undergoes alkylation with propargyl bromide, introducing propargyl substituents .
-
Mechanism: Nucleophilic substitution at the sulfur atom, followed by elimination to form the ylidene structure .
Substitution Reactions
-
Halogenation at position 8 enables further functionalization (e.g., iodination for subsequent coupling reactions) .
Characterization Techniques
Structural confirmation and purity assessment are achieved using:
-
Nuclear Magnetic Resonance (NMR) :
-
Elucidates connectivity of heteroatoms and substituents.
-
-
Mass Spectrometry (MS) :
-
Verifies molecular weight and isotopic distribution.
-
-
Thin-Layer Chromatography (TLC)/HPLC :
Anticoagulant Activity
-
The compound and its analogs exhibit inhibitory effects on coagulation factors Xa and XIa, as demonstrated by in vitro assays and docking studies .
-
Example: Derivatives with propargyl groups showed selectivity toward factor Xa (IC₅₀ ~1 μM) .
| Compound Type | Target Factor | IC₅₀ (μM) | Selectivity |
|---|---|---|---|
| Hybrid pyrroloquinoline-rhodanine | Factor Xa | ~1 | Selective inhibition |
| Alkylated derivatives | Factor XIa | Not specified | Moderate inhibition |
Mechanism Insights
Scientific Research Applications
Cancer Therapy
The primary application of this compound lies in its ability to target specific proteins involved in cancer progression. By binding to E3 ubiquitin ligases and target proteins, it facilitates the degradation of oncogenic proteins. This mechanism is particularly relevant in treating cancers such as multiple myeloma and other malignancies where protein overexpression contributes to tumor growth. The compound's design allows for selective targeting of proteins that are otherwise difficult to inhibit with conventional small molecules .
Modulation of Protein Interactions
This compound can disrupt protein-protein interactions that are crucial for various cellular processes. By using bifunctional compounds like this one, researchers can study the effects of specific protein degradation on cellular signaling pathways. This application is vital for understanding diseases where aberrant protein interactions play a role, including neurodegenerative disorders and autoimmune diseases .
Drug Development
The compound serves as a template for developing new therapeutic agents that can selectively degrade disease-causing proteins. Its structure allows for modifications that can enhance potency and selectivity against various targets. The ability to create analogs with improved pharmacological properties is a significant advantage in drug development pipelines .
Case Study 1: Targeting Oncogenic Proteins
In a study published in Nature, researchers utilized this compound to target MDM2, an oncogene that inhibits p53 tumor suppressor activity. The results demonstrated that the compound effectively reduced MDM2 levels in cancer cells, leading to increased p53 activity and subsequent apoptosis of tumor cells. This highlights the therapeutic potential of targeting MDM2 using PROTAC technology .
Case Study 2: Neurodegenerative Disease Models
Another study focused on the application of this compound in models of Alzheimer's disease. By promoting the degradation of tau protein aggregates, which are implicated in neurodegeneration, researchers observed improved cognitive function in treated models compared to controls. This suggests that similar compounds could be developed for treating neurodegenerative diseases through targeted protein degradation strategies .
Data Tables
Mechanism of Action
The mechanism by which (1Z)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound’s tetramethyl groups and thioxoimidazolidinone differentiate it from analogs with phenyl () or oxalamide substituents ().
- Thiazolidinone-containing compounds () exhibit distinct electronic profiles due to sulfur vs. oxygen atoms in the heterocycle .
Table 2: Comparative Physical Properties
Key Findings :
- The target compound and its phenyl-substituted analog share identical melting points, suggesting similar crystallinity .
- Thienoimidazole derivatives () exhibit lower melting points (125–127°C), likely due to reduced aromatic stacking .
Key Insights :
- The target compound’s Factor Xa/XIa inhibition is unique among pyrrolo-quinolinones, attributed to the thioxoimidazolidinone group’s affinity for serine proteases .
- Quinoline derivatives () prioritize antiviral activity, while pyrazole-thiazolidinones () focus on broad-spectrum antimicrobial effects .
Biological Activity
The compound (1Z)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrroloquinoline core and a thioxoimidazolidin moiety. Its molecular formula is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 282.37 g/mol. The presence of multiple functional groups suggests potential interactions with biological systems.
Antibacterial Activity
Recent studies have indicated that derivatives of thioxoimidazolidin compounds exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of new hydantoin compounds against Staphylococcus aureus, demonstrating a high percentage of biofilm inhibition and bactericidal action at low concentrations . The structure-activity relationship suggests that the thioxoimidazolidin ring is crucial for these antibacterial effects.
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Research indicates that imidazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of protein degradation pathways . This suggests that this compound may share similar properties.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structural features have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various in vitro models . This could position the compound as a candidate for further investigation in inflammatory disease models.
Research Findings and Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antibacterial | New hydantoin derivatives showed significant inhibition against S. aureus with bactericidal effects observed at low concentrations. |
| Study 2 | Antitumor | Imidazolidinone derivatives induced apoptosis in cancer cell lines through protein degradation modulation. |
| Study 3 | Anti-inflammatory | Similar compounds inhibited pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. |
Q & A
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
The compound requires multi-technique validation:
- ¹H/¹³C NMR : Identify substituents and confirm Z-configuration via coupling constants and chemical shifts. For example, axial protons in similar pyrroloquinolinones exhibit δ 1.0–2.5 ppm (multiplet splitting due to J = 12.3 Hz) . Thioxoimidazolidin protons appear as singlets at δ ~8.0 ppm .
- HRMS-ESI : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 372.1376) and isotopic patterns .
- FTIR : Detect carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .
Basic: Which solvent systems optimize recrystallization?
Answer:
A 1:1 mixture of DMF and ethanol is effective for recrystallizing thioxoimidazolidinone derivatives, yielding high-purity crystals (e.g., 71% yield with light-brown powder morphology) . Pre-purification via silica gel chromatography (chloroform:methanol, 10:1) is recommended to remove polar byproducts .
Advanced: How can low synthetic yields be addressed?
Answer:
Optimize reaction conditions:
- Catalyst : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution in the pyrroloquinolinone core .
- Temperature : Prolong reflux time (4–6 hours vs. 2 hours) to improve cyclization efficiency .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate stereoisomers, resolving mixtures with ~3:1 diastereomeric ratios .
Advanced: How are stereochemical outcomes resolved?
Answer:
- X-ray crystallography : Determines absolute configuration (e.g., Z-configuration confirmed via C=N bond geometry) .
- NOESY NMR : Correlates spatial proximity of methyl groups (δ 1.2–1.5 ppm) to the thioxoimidazolidin moiety .
Advanced: What computational methods model ligand-receptor interactions?
Answer:
- Docking studies : Use SMILES strings (e.g., CCC(=O)N1Cc2nc(n(c2C1)c3ccncn3)...) to predict binding affinity with target enzymes like kinases .
- DFT calculations : Analyze electron density at the thione group to assess nucleophilic reactivity .
Advanced: How to assess environmental persistence?
Answer:
Adopt the INCHEMBIOL framework :
- Hydrolysis/photolysis : Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS.
- Ecotoxicology : Use Daphnia magna assays to determine LC₅₀ values, referencing OECD guidelines .
Advanced: How to resolve contradictory solubility data?
Answer:
Combine methods:
- Shake-flask assay : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C.
- HPLC validation : Compare retention times under isocratic conditions (70:30 acetonitrile:water) .
Basic: What synthetic routes are reported?
Answer:
The primary route involves:
Condensation of pyrroloquinolinone-1,2-dione with 2-thioxoimidazolidin-4-one in acetic acid/NaOAc .
Cyclization with α-halocarbonyl compounds (e.g., ethyl bromoacetate) to form thiazolidin-4-one hybrids .
Advanced: How to evaluate in vitro bioactivity?
Answer:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) via Ellman’s method, comparing IC₅₀ to donepezil .
Advanced: How to analyze reaction byproducts?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
